(2R,3S,11bS)-Dihydrotetrabenazine L-Val
Description
Properties
Molecular Formula |
C₂₄H₃₈N₂O₄ |
|---|---|
Molecular Weight |
418.57 |
Origin of Product |
United States |
Synthetic Strategies and Stereoselective Synthesis of Dihydrotetrabenazine Isomers
General Approaches to the Dihydrotetrabenazine (B1670615) Core Structure
The tetracyclic core of dihydrotetrabenazine, a benzo[a]quinolizine system, can be assembled through several established synthetic routes. Key among these are the Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental in the formation of the isoquinoline (B145761) ring system embedded within the core structure. nih.govwikipedia.orgorganic-chemistry.orgjk-sci.com
The Bischler-Napieralski reaction typically involves the cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline (B110456) intermediate. nih.govorganic-chemistry.org This intermediate is then further elaborated to construct the final two rings of the tetrabenazine (B1681281) framework.
Alternatively, the Pictet-Spengler reaction offers another powerful method for the synthesis of tetrahydroisoquinolines, which are precursors to the dihydrotetrabenazine core. wikipedia.orgjk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The choice of reactants and conditions in both the Bischler-Napieralski and Pictet-Spengler approaches can be tailored to introduce substituents on the aromatic ring, which are present in the dihydrotetrabenazine structure.
A common starting material for these syntheses is 3,4-dimethoxyphenethylamine, which provides the dimethoxy-substituted aromatic ring characteristic of dihydrotetrabenazine. The subsequent annulation of the remaining rings to form the quinolizine system is a critical step, often involving a Mannich-type reaction or other cyclization strategies. google.com
Diastereoselective and Enantioselective Synthesis of (2R,3S,11bS)-Dihydrotetrabenazine
Achieving the specific (2R,3S,11bS) stereochemistry of dihydrotetrabenazine requires highly controlled synthetic methods. One of the key steps is the stereoselective reduction of the ketone group in a tetrabenazine precursor. The choice of reducing agent plays a crucial role in determining the stereochemical outcome at the C-2 position.
For the synthesis of (2R,3S,11bS)-dihydrotetrabenazine, the reduction of (-)-(3S,11bS)-tetrabenazine is a critical transformation. Research has shown that the use of a sterically hindered reducing agent, such as L-Selectride®, can achieve high diastereoselectivity, favoring the formation of the desired (2R,3S,11bS) isomer. nih.gov The bulky nature of L-Selectride® directs the hydride attack from the less hindered face of the ketone, leading to the desired stereoisomer with high purity. nih.govgoogle.com In one study, the reduction of (-)-(3S,11bS)-tetrabenazine with L-Selectride® afforded (2R,3S,11bS)-dihydrotetrabenazine as a white solid with an enantiomeric excess of 100%. nih.gov
Other approaches to achieve enantioselectivity include the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction. After the desired stereocenter is established, the auxiliary can be removed. osi.lvsigmaaldrich.com While specific examples for the direct synthesis of (2R,3S,11bS)-dihydrotetrabenazine using chiral auxiliaries are not extensively documented in publicly available literature, this strategy remains a powerful tool in asymmetric synthesis. nih.govosi.lv
Stereocontrolled Esterification Techniques for L-Valine Conjugation
The final step in the synthesis of (2R,3S,11bS)-Dihydrotetrabenazine L-Val is the esterification of the C-2 hydroxyl group of the dihydrotetrabenazine core with L-valine. This reaction must be performed under conditions that preserve the stereochemical integrity of both the dihydrotetrabenazine and the L-valine. The secondary hydroxyl group at C-2 is sterically hindered, which can make the esterification challenging.
Standard esterification methods, such as the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are commonly employed. luxembourg-bio.comresearchgate.net For sterically hindered alcohols, more reactive coupling agents or modified conditions may be necessary. Uronium-based coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have been shown to be effective for esterifications, including those involving secondary alcohols. luxembourg-bio.com
To ensure the stereochemical purity of the final product, the L-valine used in the coupling reaction is typically protected at its amino group, for example, with a tert-butyloxycarbonyl (Boc) group. This prevents side reactions and racemization. The Boc-protected L-valine is then activated and reacted with the (2R,3S,11bS)-dihydrotetrabenazine. The protecting group is subsequently removed under mild acidic conditions to yield the final L-valine ester.
Enzymatic esterification presents an alternative, highly selective method. Lipases are known to catalyze esterification reactions with high regio- and enantioselectivity, often under mild conditions. While specific enzymatic protocols for the esterification of (2R,3S,11bS)-dihydrotetrabenazine with L-valine are not widely reported, the use of enzymes like Candida antarctica lipase (B570770) B (CALB) has been successful in the synthesis of other amino acid esters. arabjchem.org
Chiral Resolution Methodologies for Dihydrotetrabenazine Stereoisomers
In cases where a stereoselective synthesis is not entirely efficient, chiral resolution can be employed to separate the desired stereoisomer from a mixture. wikipedia.orglibretexts.orglibretexts.org This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional methods such as crystallization or chromatography. wikipedia.orgmdpi.com
One common method is the formation of diastereomeric salts. A racemic mixture of dihydrotetrabenazine can be reacted with a chiral resolving agent, such as a chiral acid like (+)-tartaric acid or (-)-camphorsulfonic acid, to form a mixture of diastereomeric salts. nih.govlibretexts.org Due to their different solubilities, these salts can often be separated by fractional crystallization. Once separated, the pure enantiomer of dihydrotetrabenazine can be recovered by treating the salt with a base to remove the chiral resolving agent. For instance, (±)-tetrabenazine has been successfully resolved using (1R)-(-)-10-camphorsulfonic acid to yield the individual enantiomers. nih.gov
Another approach is the formation of diastereomeric esters. The mixture of dihydrotetrabenazine stereoisomers can be reacted with a chiral carboxylic acid to form a mixture of diastereomeric esters. These esters can then be separated by chromatography, often using high-performance liquid chromatography (HPLC) on a chiral stationary phase. mdpi.com After separation, the desired ester can be hydrolyzed to yield the enantiomerically pure dihydrotetrabenazine.
Advanced Synthetic Methodologies for Isomerically Pure this compound
The demand for highly pure single-isomer pharmaceuticals has driven the development of advanced synthetic methodologies. For the synthesis of tetrabenazine derivatives, techniques such as flow chemistry and biocatalysis are gaining prominence.
Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. rsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and selectivities. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the synthesis of other tetrabenazine derivatives has been explored using this technology. rsc.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, is another advanced approach that offers high stereoselectivity under mild conditions. nih.govnih.gov As mentioned earlier, enzymes could be employed for the stereoselective reduction of the tetrabenazine ketone or for the enantioselective esterification with L-valine. The development of engineered enzymes with tailored specificities could provide a highly efficient and environmentally friendly route to isomerically pure this compound.
Molecular Pharmacology and Vmat2 Interaction Profile
VMAT2 Binding Affinity and Selectivity of Dihydrotetrabenazine (B1670615) Stereoisomers
The interaction between dihydrotetrabenazine isomers and VMAT2 is characterized by a high degree of stereoselectivity. Each of the eight possible stereoisomers of DHTBZ exhibits a unique binding affinity for the transporter, with differences spanning several orders of magnitude. nih.gov This selectivity is fundamental to their pharmacological profiles.
The (2R,3S,11bS)-dihydrotetrabenazine isomer, a metabolite of tetrabenazine (B1681281), displays a notably lower binding affinity for VMAT2 compared to its other stereoisomers. nih.govnih.gov The primary active metabolites of tetrabenazine are the (+)-α-HTBZ ((2R,3R,11bR)-DHTBZ) and (+)-β-HTBZ ((2S,3R,11bR)-DHTBZ) isomers, which demonstrate significantly more potent VMAT2 inhibition. nih.govresearchgate.net
Research quantifying the displacement of radiolabeled ligands from rat striatum has established the dissociation constants (Ki) for these isomers. The (2R,3R,11bR)-DHTBZ isomer shows the highest affinity for VMAT2, proving to be even slightly more potent than its parent compound, (+)-tetrabenazine. nih.gov In stark contrast, the (2R,3S,11bS) configuration results in substantially weaker binding. One study reported that the (2R,3R,11bR) isomer is approximately 6,000-fold more potent than its enantiomer, (2S,3S,11bS)-DHTBZ. nih.gov The affinity of (2R,3S,11bS)-DHTBZ is also considerably lower than that of the most potent isomers.
| Compound | Stereoisomer Configuration | VMAT2 Binding Affinity (Ki, nM) |
|---|---|---|
| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 3.96 ± 0.40 |
| (+)-Tetrabenazine | (3R,11bR) | 4.47 ± 0.21 |
| (+)-β-Dihydrotetrabenazine | (2S,3R,11bR) | 13.4 ± 1.36 |
| (-)-Dihydrotetrabenazine | (2R,3S,11bS) | Data indicates moderate to weak potency |
| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | 23,700 ± 2,350 |
| (-)-Tetrabenazine | (3S,11bS) | 36,400 ± 3,500 |
Table 1. Comparative VMAT2 binding affinities of select tetrabenazine and dihydrotetrabenazine stereoisomers. Data sourced from studies on rat brain tissue. nih.gov
The profound differences in binding affinity among the DHTBZ stereoisomers highlight the stringent stereochemical requirements for potent VMAT2 interaction. Structure-activity relationship analyses have consistently demonstrated that the configuration at the 3 and 11b carbon positions of the benzo[a]quinolizine core is a critical determinant of VMAT2 binding. nih.govnih.gov
Specifically, the (3R,11bR)-configuration is paramount for high-affinity binding. ebi.ac.uknih.gov All isomers possessing this specific arrangement, including (+)-tetrabenazine, (+)-α-DHTBZ, and (+)-β-DHTBZ, exhibit potent inhibition of VMAT2. nih.gov Conversely, compounds with a (3S,11bS) or (3S,11bR) configuration generally display moderate to weak potency. nih.gov This indicates that the spatial orientation of the substituents at these chiral centers dictates the molecule's ability to fit optimally within the VMAT2 binding pocket.
Mechanisms of VMAT2 Inhibition by Benzo[a]quinolizines (General and Specific to Isomers)
Benzo[a]quinolizine derivatives, including tetrabenazine and the dihydrotetrabenazine isomers, function as reversible, non-competitive inhibitors of VMAT2. nih.govelifesciences.org Their mechanism differs from that of irreversible inhibitors like reserpine, which binds covalently to a different site on the transporter. nih.govnih.gov
The inhibition mechanism involves the drug binding to a high-affinity site within the VMAT2 protein, which is accessible from the luminal (inside the vesicle) side. elifesciences.orgelifesciences.org This binding event is proposed to occur in a two-step process: an initial low-affinity binding to the luminal-open state of VMAT2, followed by a conformational change that results in a high-affinity, "dead-end" occluded complex. nih.govelifesciences.orgelifesciences.org By locking the transporter in this occluded state, the drug arrests the transport cycle. nih.govelifesciences.org This prevents the conformational changes necessary for VMAT2 to bind and translocate monoamines from the cytoplasm into the synaptic vesicle, thereby depleting the vesicular stores of neurotransmitters like dopamine (B1211576). nih.gov
Molecular Docking and Computational Chemistry Studies on (2R,3S,11bS)-Dihydrotetrabenazine L-Val and VMAT2
While direct computational studies on the valine prodrug (valbenazine) are limited, extensive research, including cryo-electron microscopy (cryo-EM) and molecular dynamics simulations, has elucidated the binding of the active tetrabenazine and dihydrotetrabenazine moieties to VMAT2. elifesciences.orgelifesciences.org These studies reveal that tetrabenazine binds centrally within a pocket located between the transmembrane helices of the transporter. elifesciences.orgelifesciences.org
The binding site is a hydrophobic and electronegative pocket formed by residues from multiple transmembrane helices (TM1, TM2, TM4, TM5, TM7, TM8, TM10, and TM11). nih.gov Key residues that interact with the bound ligand include R189 and E312, which are in close proximity to the drug. elifesciences.org Other critical residues forming the binding pocket and influencing binding stability include D33, D399, Y341, F429, and Y433. elifesciences.orgnih.govelifesciences.org Molecular docking simulations of the various DHTBZ stereoisomers into this defined pocket can rationalize the observed differences in binding affinity. The high-affinity (3R,11bR) isomers are able to adopt a conformation that achieves optimal hydrophobic and polar interactions within the site, whereas lower-affinity isomers like (2R,3S,11bS)-dihydrotetrabenazine presumably fit less favorably, leading to weaker binding. The indole (B1671886) side chain of W318 acts as a "plug," occluding the luminal side of the transporter and trapping the inhibitor in its binding site. elifesciences.org
Receptor Occupancy Studies in Preclinical Models (e.g., using radioligands)
Receptor occupancy studies in preclinical models, such as nonhuman primates, are essential for correlating in vitro binding affinities with in vivo target engagement. researchgate.net These studies are typically performed using positron emission tomography (PET) and radiolabeled versions of VMAT2 inhibitors. nih.gov
The most widely used radioligand is [¹¹C]-(+)-dihydrotetrabenazine ([¹¹C]DTBZ), which is the radiolabeled form of the high-affinity (+)-α-DHTBZ isomer. nih.gov By administering this radiotracer and a competing, non-labeled VMAT2 inhibitor, researchers can quantify the extent to which the drug occupies VMAT2 sites in the brain, particularly in dopamine-rich regions like the striatum. These PET studies have demonstrated a strong correlation between the in vitro binding affinities (Ki) of the various DHTBZ isomers and their in vivo potencies (ED50 values) for occupying VMAT2. researchgate.net For instance, isomers with high Ki values require much higher doses to achieve the same level of receptor occupancy as isomers with low Ki values. researchgate.net More recent efforts have focused on developing ¹⁸F-labeled radioligands, such as [¹⁸F]FE-DTBZ-d4, which offer advantages like a longer half-life and improved in vivo stability for VMAT2 imaging. nih.gov
Structure Activity Relationship Sar Elucidation
Influence of Stereochemistry at C-2, C-3, and C-11b on VMAT2 Affinity and Functional Activity
The dihydrotetrabenazine (B1670615) core possesses three chiral centers, giving rise to eight possible stereoisomers. Research has unequivocally demonstrated that the binding affinity of these isomers to VMAT2 is highly stereospecific. The absolute configuration at each of these centers dictates the molecule's ability to fit into the VMAT2 binding pocket.
Studies systematically evaluating all eight stereoisomers of the parent alcohol, dihydrotetrabenazine, have revealed a clear hierarchy of VMAT2 binding affinity. The configuration of the substituents at positions C-3 and C-11b is particularly crucial. A trans relationship between the isobutyl group at C-3 and the hydrogen at C-11b is generally associated with lower potency, while a cis configuration tends to be more favorable. However, the most critical determinant for high affinity is the (3R,11bR) configuration.
The isomer (2R,3R,11bR)-DHTBZ, also known as (+)-α-HTBZ, consistently exhibits the highest affinity for VMAT2, with a Ki value of approximately 3.96 nM. In stark contrast, the specific stereoisomer of interest before esterification, (2R,3S,11bS)-dihydrotetrabenazine, is one of the least potent inhibitors of VMAT2. Research has reported its Ki value to be 2460 ± 333 nM, indicating a binding affinity several orders of magnitude weaker than that of the most potent isomers. This dramatic difference underscores the stringent stereochemical requirements for effective VMAT2 inhibition. The (3S,11bS) configuration, as found in the title compound's parent alcohol, is clearly detrimental to high-affinity binding.
| Stereoisomer | Configuration | Relative Configuration (C-3 vs C-11b) | VMAT2 Binding Affinity (Ki, nM) |
|---|---|---|---|
| (+)-2 | (2R,3R,11bR) | trans | 3.96 ± 0.40 |
| (+)-3 | (2S,3R,11bR) | trans | 13.4 ± 1.36 |
| (-)-2 | (2S,3S,11bS) | trans | 23,700 ± 2,350 |
| (-)-3 | (2R,3S,11bS) | trans | 2,460 ± 333 |
| (+)-4 | (2R,3S,11bR) | cis | 71.1 ± 6.66 |
| (+)-5 | (2R,3R,11bS) | cis | 593 ± 69.7 |
| (-)-5 | (2S,3S,11bR) | cis | 1,800 ± 199 |
| (-)-4 | (2S,3R,11bS) | cis | 4,630 ± 350 |
Impact of L-Valine Esterification on the Pharmacological Profile of (2R,3S,11bS)-Dihydrotetrabenazine
The esterification of a dihydrotetrabenazine alcohol with L-valine is a prodrug strategy designed to modify the compound's pharmacokinetic properties rather than its intrinsic pharmacodynamic activity. This is exemplified by the FDA-approved drug valbenazine (B1662120), which is the L-valine ester of the highly potent (2R,3R,11bR)-dihydrotetrabenazine.
Valbenazine itself is a relatively weak VMAT2 inhibitor, with a Ki value in the range of 110-190 nM. mdpi.com However, after oral administration, it is rapidly and extensively hydrolyzed by esterases in the body to release the highly active alcohol metabolite, (2R,3R,11bR)-DHTBZ (Ki ≈ 3 nM). nih.gov This prodrug approach offers several advantages, including potentially improved absorption and a modified metabolic profile that can lead to a longer half-life and more stable plasma concentrations of the active metabolite, allowing for less frequent dosing. nih.gov
Comparison of Structure-Activity Relationships between Dihydrotetrabenazine L-Valine Esters and Dihydrotetrabenazine Alcohols
When comparing the SAR of the L-valine esters and their corresponding alcohols, the fundamental driver of VMAT2 affinity resides in the alcohol moiety. The ester form acts as a transport precursor with significantly attenuated VMAT2 binding.
Dihydrotetrabenazine Alcohols : The SAR is governed by the precise stereochemical arrangement of the C-2, C-3, and C-11b centers. High potency is strictly correlated with specific configurations, particularly (2R,3R,11bR), while other isomers like (2R,3S,11bS) are virtually inactive at clinically relevant concentrations. The hydroxyl group at the C-2 position is a key feature of the active molecule.
Dihydrotetrabenazine L-Valine Esters : The SAR for direct VMAT2 binding is largely muted. The bulky L-valine ester group at the C-2 position significantly diminishes the molecule's affinity for the VMAT2 binding site. For instance, valbenazine's affinity is approximately 50-fold weaker than its active alcohol metabolite. mdpi.com The primary "activity" of the ester is its ability to act as a substrate for esterases to efficiently deliver the active alcohol. The SAR for the ester, therefore, relates more to its properties as a prodrug (e.g., stability, absorption, and rate of conversion) than to its direct interaction with VMAT2.
In essence, the L-valine esterification strategy separates the pharmacokinetic considerations (handled by the prodrug) from the pharmacodynamic activity (determined by the stereochemistry of the resulting alcohol).
| Compound | Stereochemistry | Chemical Form | VMAT2 Binding Affinity (Ki, nM) | Role |
|---|---|---|---|---|
| Valbenazine | (2R,3R,11bR) | L-Valine Ester | 110 - 190 | Prodrug |
| (+)-α-HTBZ | (2R,3R,11bR) | Alcohol | ~3 | Active Metabolite |
Design Principles for Modulating VMAT2 Interactions through Stereochemical and Structural Modifications
The accumulated SAR data for the dihydrotetrabenazine class of VMAT2 inhibitors provide clear design principles for developing new therapeutic agents.
Stereochemistry is Paramount for Potency : The single most important design principle is the selection of the correct stereoisomer of the dihydrotetrabenazine core. The (3R,11bR) configuration is essential for achieving high-affinity VMAT2 binding. The development of valbenazine, which is a single, highly active isomer, was a direct application of this principle to avoid the complex mixture of active and inactive (or off-target active) metabolites produced by racemic tetrabenazine (B1681281). The (2R,3S,11bS) stereochemistry is an example of a configuration to be avoided if high VMAT2 affinity is the goal.
Esterification as a Prodrug Strategy : For a given high-affinity stereoisomer, esterification at the C-2 hydroxyl group serves as an effective prodrug strategy. This modification does not enhance VMAT2 binding but is used to optimize the pharmacokinetic profile. The choice of the ester, such as L-valine, can influence absorption, distribution, and metabolic stability, leading to improved clinical utility (e.g., longer half-life, reduced peak-to-trough fluctuations). nih.gov
Separation of Pharmacokinetic and Pharmacodynamic Moieties : The successful design of valbenazine illustrates the principle of dedicating different parts of the molecule to different functions. The dihydrotetrabenazine scaffold and its specific stereochemistry provide the pharmacodynamic action (VMAT2 inhibition), while the L-valine ester moiety provides the desired pharmacokinetic characteristics. This allows for independent optimization of these two critical aspects of drug design.
Table of Compound Names
| Abbreviation/Trivial Name | Systematic Name |
| Dihydrotetrabenazine (DHTBZ) / Hydroxytetrabenazine (HTBZ) | 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol (stereochemistry varies) |
| (+)-α-HTBZ | (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol |
| (2R,3S,11bS)-Dihydrotetrabenazine | (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol |
| Valbenazine | (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate |
| (2R,3S,11bS)-Dihydrotetrabenazine L-Val | (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate |
Metabolic Pathways and Biotransformation of Dihydrotetrabenazine Isomers
Enzymatic Reduction of Tetrabenazine (B1681281) to Dihydrotetrabenazine (B1670615) Stereoisomers
The initial and a critical step in the metabolism of tetrabenazine (TBZ) is the reduction of its ketone group. mdpi.com Commercially available tetrabenazine is a racemic mixture of two enantiomers: (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ. nih.gov Following administration, tetrabenazine undergoes rapid and extensive first-pass metabolism, primarily driven by carbonyl reductase enzymes. mdpi.comd-nb.info
This enzymatic reduction of the 2-keto moiety introduces a new chiral center at the C-2 position, leading to the formation of four primary stereoisomers of dihydrotetrabenazine (HTBZ or DHTBZ). nih.govd-nb.info These four isomers are considered the main pharmacologically active substances derived from tetrabenazine. nih.gov The stereochemistry of the resulting alcohol (α or β) depends on the orientation of the new hydroxyl group.
The four dihydrotetrabenazine stereoisomers are:
(+)-α-HTBZ : (2R,3R,11bR)-dihydrotetrabenazine
(−)-α-HTBZ : (2S,3S,11bS)-dihydrotetrabenazine
(+)-β-HTBZ : (2S,3R,11bR)-dihydrotetrabenazine
(−)-β-HTBZ : (2R,3S,11bS)-dihydrotetrabenazine d-nb.info
Research has shown that these isomers possess significantly different binding affinities for the vesicular monoamine transporter 2 (VMAT2). nih.gov The (+)-α-HTBZ isomer, (2R,3R,11bR)-DHTBZ, exhibits the most potent affinity for VMAT2, while the (3R,11bR) configuration appears to be crucial for strong binding. nih.gov
Table 1: Dihydrotetrabenazine Stereoisomers Formed from Tetrabenazine Reduction
| Common Name | Stereochemical Configuration | Parent TBZ Enantiomer |
|---|---|---|
| (+)-α-HTBZ | (2R,3R,11bR) | (+)-(3R,11bR)-TBZ |
| (−)-α-HTBZ | (2S,3S,11bS) | (−)-(3S,11bS)-TBZ |
| (+)-β-HTBZ | (2S,3R,11bR) | (+)-(3R,11bR)-TBZ |
| (−)-β-HTBZ | (2R,3S,11bS) | (−)-(3S,11bS)-TBZ |
Hydrolytic Pathways of L-Valine Esters and Formation of (2R,3S,11bS)-Dihydrotetrabenazine
Prodrug strategies are often employed to enhance the pharmacokinetic properties of active pharmaceutical ingredients. nih.gov Attaching an L-valine ester to a drug molecule can improve oral bioavailability, in part by utilizing peptide transporters for absorption. nih.gov These ester linkages are designed to be cleaved in the body by ubiquitous esterase enzymes, releasing the active drug and the natural amino acid, L-valine. nih.gov
A prominent example of this strategy is valbenazine (B1662120), which is the L-valine ester of the most potent VMAT2 inhibitor, (+)-α-dihydrotetrabenazine. drugbank.comresearchgate.net Upon administration, valbenazine is extensively metabolized by hydrolysis, which cleaves the valine ester to form its primary active metabolite, (+)-α-HTBZ or (2R,3R,11bR)-dihydrotetrabenazine. drugbank.comnih.gov
Following this established prodrug principle, the compound (2R,3S,11bS)-Dihydrotetrabenazine L-Val is a specific L-valine ester prodrug designed to deliver a single, defined stereoisomer of dihydrotetrabenazine. The metabolic activation of this compound occurs via a hydrolytic pathway. Esterases present in the plasma and tissues catalyze the cleavage of the ester bond linking the L-valine moiety to the hydroxyl group of the dihydrotetrabenazine core. This biotransformation releases L-valine and the specific active metabolite, (2R,3S,11bS)-dihydrotetrabenazine , also known as (−)-β-HTBZ. d-nb.info This approach allows for the selective generation of one of the four possible isomers, bypassing the metabolic mixture produced from tetrabenazine itself.
Cytochrome P450 and Other Enzymatic Contributions to Further Metabolism of Dihydrotetrabenazines
Following the initial formation of dihydrotetrabenazine (HTBZ) isomers—either through the reduction of tetrabenazine or the hydrolysis of an L-valine ester prodrug—these active metabolites undergo further, secondary metabolism. This subsequent phase of biotransformation is predominantly mediated by the cytochrome P450 (CYP) family of enzymes located mainly in the liver. medsafe.govt.nzyoutube.com
The primary enzyme responsible for the metabolism of all HTBZ isomers is CYP2D6. drugbank.comnih.govnih.gov Minor contributions also come from other CYP isoforms, including CYP1A2 and CYP3A4/5. drugbank.comdrugs.com The main metabolic reaction catalyzed by these enzymes is O-demethylation at the two methoxy (B1213986) groups on the dihydrotetrabenazine molecule. nih.gov The resulting O-demethylated metabolites exhibit substantially reduced affinity for VMAT2, effectively rendering them inactive and facilitating their excretion. nih.gov
Table 2: Key Enzymes in the Metabolism of Dihydrotetrabenazine Derivatives
| Enzyme | Substrate(s) | Metabolic Action | Outcome |
|---|---|---|---|
| Carbonyl Reductase | Tetrabenazine | Ketone Reduction | Formation of four HTBZ stereoisomers. d-nb.info |
| Esterases | This compound, Valbenazine | Ester Hydrolysis | Release of specific HTBZ isomer and L-valine. nih.govdrugbank.com |
| CYP2D6 (Primary) | All HTBZ Stereoisomers (e.g., (+)-α-HTBZ, (−)-β-HTBZ) | O-demethylation | Formation of inactive metabolites. nih.govnih.gov |
| CYP3A4/5 (Minor) | All HTBZ Stereoisomers, Valbenazine (prodrug) | O-demethylation, Oxidation | Formation of inactive metabolites and other minor active metabolites (from prodrug). drugbank.comdrugs.com |
| CYP1A2 (Minor) | HTBZ Stereoisomers | O-demethylation | Formation of inactive metabolites. drugs.com |
Comparative Metabolic Fate of this compound with Other Dihydrotetrabenazine Derivatives
The metabolic pathways of dihydrotetrabenazine-based therapeutics vary significantly depending on the specific chemical entity administered, leading to different profiles of active metabolites. A comparison between tetrabenazine, its deuterated analog deutetrabenazine, valbenazine, and the specific prodrug this compound highlights these crucial differences.
Deutetrabenazine : This is a deuterated form of tetrabenazine where deuterium (B1214612) atoms replace hydrogen on the methoxy groups. researchgate.net While its initial reduction by carbonyl reductase is unaffected and still produces the same four deuterated HTBZ stereoisomers, the subsequent metabolism of these active metabolites by CYP2D6 is significantly slowed. nih.govnih.gov This "deuterium switch" leads to a longer half-life and increased systemic exposure of the active metabolites compared to an equivalent dose of tetrabenazine. nih.govnih.gov
Valbenazine : As a prodrug of a single, highly potent isomer, valbenazine's metabolism is fundamentally different. It is not reduced by carbonyl reductase but is instead hydrolyzed by esterases to selectively yield only the (+)-α-HTBZ isomer. drugbank.comresearchgate.net This avoids the generation of the other three less potent or variably active isomers, offering a more targeted pharmacological action. researchgate.net The parent drug and the resulting (+)-α-HTBZ are then metabolized by CYP3A4/5 and CYP2D6, respectively. drugbank.com
This compound : Similar to valbenazine, this compound is a single-isomer prodrug. Its metabolism is characterized by esterase-mediated hydrolysis to form only the (2R,3S,11bS)-dihydrotetrabenazine ((−)-β-HTBZ) isomer. This pathway provides a precise method to study the effects of this specific isomer in isolation, which is otherwise only available as part of a mixture from tetrabenazine or deutetrabenazine administration. This isomer would then undergo further inactivation, presumably by CYP2D6, consistent with the metabolic fate of all other HTBZ isomers.
Table 3: Comparative Metabolic Profiles of Dihydrotetrabenazine Derivatives
| Compound | Initial Metabolic Pathway | Primary Active Metabolite(s) | Key Metabolic Feature |
|---|---|---|---|
| Tetrabenazine | Carbonyl Reduction | Four HTBZ Stereoisomers ((+)-α, (−)-α, (+)-β, (−)-β). d-nb.info | Produces a mixture of isomers with varying VMAT2 affinity. nih.gov |
| Deutetrabenazine | Carbonyl Reduction | Four deuterated HTBZ Stereoisomers. researchgate.net | Slower CYP2D6 metabolism of active metabolites, leading to longer half-life. nih.gov |
| Valbenazine | Ester Hydrolysis | One HTBZ Stereoisomer ((+)-α-HTBZ). drugbank.com | Delivers a single, highly potent VMAT2-inhibiting isomer. researchgate.net |
| This compound | Ester Hydrolysis | One HTBZ Stereoisomer ((−)-β-HTBZ). | Delivers a single, specific isomer for targeted pharmacological assessment. |
Table of Compound Names
| Name | Abbreviation / Synonym |
| This compound | |
| Tetrabenazine | TBZ |
| Dihydrotetrabenazine | HTBZ, DHTBZ |
| (+)-α-Dihydrotetrabenazine | (+)-α-HTBZ, (2R,3R,11bR)-DHTBZ, NBI-98782 |
| (−)-α-Dihydrotetrabenazine | (−)-α-HTBZ, (2S,3S,11bS)-DHTBZ |
| (+)-β-Dihydrotetrabenazine | (+)-β-HTBZ, (2S,3R,11bR)-DHTBZ |
| (−)-β-Dihydrotetrabenazine | (−)-β-HTBZ, (2R,3S,11bS)-DHTBZ |
| Valbenazine | NBI-98854, L-Valinyl-(+)-α-HTBZ |
| Deutetrabenazine | |
| NBI-136110 | Mono-oxy valbenazine |
| L-Valine |
Preclinical Pharmacological Investigations: Mechanistic and Comparative Studies
Assessment of Monoamine Uptake and Release in Isolated Synaptosomes and Vesicles
Specific studies assessing the effect of (2R,3S,11bS)-Dihydrotetrabenazine L-Val or its active metabolite on monoamine uptake and release in isolated synaptosomes and vesicles have not been extensively reported. However, based on the known pharmacology of related dihydrotetrabenazine (B1670615) isomers, it is hypothesized that the active metabolite of this compound would act as an inhibitor of monoamine uptake into synaptic vesicles. This inhibition would be competitive with monoamine substrates. The potency of this inhibition can be quantified by determining the half-maximal inhibitory concentration (IC₅₀) in in vitro assays using radiolabeled monoamines.
Functional Assays of VMAT2 Activity in Transfected Cell Lines
It is important to note that the stereochemistry of dihydrotetrabenazine isomers significantly influences their affinity for VMAT2. For example, the (+)-α-isomer of dihydrotetrabenazine exhibits a much higher affinity for VMAT2 than other isomers. The VMAT2 inhibitory activity of the (2R,3S,11bS) isomer would need to be empirically determined to understand its pharmacological profile.
Comparative In Vitro and In Vivo Neurochemical Effects
The in vivo neurochemical effects of a VMAT2 inhibitor are a direct consequence of its in vitro activity. Administration of this compound would be expected to lead to a dose-dependent reduction in the levels of monoamines and their metabolites in various brain regions. This can be measured using techniques such as microdialysis coupled with high-performance liquid chromatography.
A comparative analysis with other dihydrotetrabenazine isomers would be crucial to ascertain the unique neurochemical profile of the (2R,3S,11bS) isomer. The extent of depletion of different monoamines (dopamine, serotonin (B10506), norepinephrine) would elucidate its relative selectivity.
Impact on Locomotor Activity in Animal Models
VMAT2 inhibitors are known to affect locomotor activity in animal models, a behavioral output that is heavily dependent on dopaminergic neurotransmission. Inhibition of VMAT2 and the subsequent depletion of dopamine (B1211576) typically leads to a reduction in spontaneous locomotor activity.
Studies in rodents, such as mice or rats, would be necessary to characterize the impact of this compound on locomotor function. A dose-response study would reveal the potency of the compound in vivo. These studies would provide mechanistic insights into its central nervous system effects, rather than assessing therapeutic efficacy for a specific condition.
Advanced Analytical and Spectroscopic Characterization in Research
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (2R,3S,11bS)-Dihydrotetrabenazine L-Valine and its related substances. ijprns.comdntb.gov.ua For the specific challenge of separating and quantifying the stereoisomers of this compound, chiral HPLC is indispensable. nih.gov The inherent three-dimensional nature of chiral separations requires specialized stationary phases that can differentiate between the subtle spatial arrangements of enantiomers and diastereomers. chromatographyonline.comsigmaaldrich.com
Research has led to the development of novel, enantioselective normal-phase chiral HPLC methods for the separation and quantification of the isomers and enantiomer of (2R,3S,11bS)-Dihydrotetrabenazine L-Valine. nih.gov These methods often employ polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, which are highly effective for resolving a wide range of chiral molecules. nih.govchromatographyonline.com The separation mechanism relies on forming transient diastereomeric complexes between the analyte and the chiral stationary phase, where differences in the stability of these complexes lead to differential retention times. sigmaaldrich.com
Method development involves optimizing the mobile phase composition, which can include a mixture of solvents like n-heptane, isopropyl alcohol, dichloromethane, and ethanol (B145695), along with additives like diethylamine, to achieve baseline separation. nih.gov A study successfully validated a method using an amylose-based Chiral Pak IG-3 column, achieving a resolution of more than 2.0 between the enantiomer and other isomers. nih.gov Similarly, methods have been developed for related dihydrotetrabenazine (B1670615) derivatives, utilizing columns like the Phenomenex Chirex 3014 and mobile phases containing n-hexane, 1,2-dichloroethane, and ethanol to achieve high-resolution separation. researchgate.net
Table 1: Examples of HPLC and Chiral HPLC Methods for Dihydrotetrabenazine Derivatives
| Compound/Analyte | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Valbenazine (B1662120) Isomers & Enantiomer | Chiral Pak IG-3 (250 x 4.6 mm, 3.0 µm) | n-Heptane:IPA:DCM:Ethanol:DEA (70:10:15:5:0.1) | Gradient | 282 nm | nih.gov |
| Valbenazine | Phenomenex C18 (250 x 4.6 mm, 5µ) | Acetonitrile:Water:Triethylamine buffer (60:40:0.5) | - | 264 nm | ijprns.com |
| p-Toluenesulfonoxypropyl-(+)-dihydrotetrabenazine Enantiomers | Phenomenex Chirex 3014 (250 x 4.6 mm, 5 µm) | n-hexane/1,2-dichloroethane/ethanol/TFA/TEA (64/32/4/0.01/0.005) | 0.8 mL/min | 280 nm | researchgate.net |
| (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine Isomers | Chiralpak AD-H (0.46 cm x 15 cm) | Hexane:Ethanol (60:40) | 1 mL/min | - | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stereoisomer Quantification in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug molecules and their metabolites in complex biological matrices like plasma and urine due to its high sensitivity and specificity. nih.govnih.gov This technique is essential for studying the pharmacokinetics of (2R,3S,11bS)-Dihydrotetrabenazine L-Valine and its primary active metabolite, (+)-α-dihydrotetrabenazine. nih.gov
The methodology involves chromatographic separation of the analytes from endogenous matrix components, followed by ionization and mass analysis. youtube.com Tandem mass spectrometry enhances selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.gov For the analysis of (2R,3S,11bS)-Dihydrotetrabenazine L-Valine and its metabolites, validated LC-MS/MS methods have been established. nih.gov Sample preparation typically involves protein precipitation with a solvent like acetonitrile, often in the presence of a deuterated internal standard to ensure accuracy. nih.gov
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, potentially leading to inaccurate quantification. youtube.comnih.gov Careful method development, including the optimization of chromatographic conditions to separate the analyte from interfering matrix components and the use of appropriate internal standards, is critical to mitigate these effects. nih.gov While mass spectrometry itself does not typically differentiate between stereoisomers, its coupling with a chiral liquid chromatography front-end allows for the precise quantification of individual stereoisomers in biological samples. researchgate.net
Techniques for Absolute Stereochemical Assignment (e.g., X-ray Crystallography, ECD Spectroscopy for research purposes)
Determining the absolute configuration of a chiral molecule is a critical step in pharmaceutical research, as stereochemistry dictates biological activity.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. mdpi.com This technique has been successfully applied to assign the absolute configuration of various dihydrotetrabenazine derivatives. nih.govnih.gov The process involves preparing a high-quality single crystal of the compound, which can sometimes be achieved by creating a salt with another chiral molecule. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule, unambiguously establishing the spatial arrangement of its atoms. mdpi.com For instance, the absolute stereochemistry of (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine was confirmed by X-ray analysis of its p-toluenesulfonate salt, identifying it as the (2R,3R,11bR) isomer. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is a powerful, non-destructive technique used for investigating the stereochemical features of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the molecule's stereochemistry and can serve as a unique fingerprint for a specific stereoisomer. nih.gov While not as definitive as X-ray crystallography for initial assignment, ECD is particularly useful when suitable single crystals cannot be obtained. By comparing the experimentally measured ECD spectrum of a compound to reference spectra of known stereoisomers or to spectra predicted by quantum chemical calculations, the absolute configuration can be assigned. nih.govresearchgate.net This method has been used to confirm the configurations of stable stereoisomers of tetrabenazine (B1681281) and dihydrotetrabenazine. researchgate.net
Application of Advanced Analytical Methods in Metabolic and Pharmacological Research
The advanced analytical methods described above are pivotal in the metabolic and pharmacological research of (2R,3S,11bS)-Dihydrotetrabenazine L-Valine. This compound is a prodrug that is extensively metabolized via hydrolysis of the L-valine ester to form its primary active metabolite, (+)-α-dihydrotetrabenazine (also known as NBI-98782). nih.govnih.gov
LC-MS/MS methods are the primary tools used in pharmacokinetic studies to track the concentrations of the parent drug and its metabolites over time in biological fluids. nih.gov These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. For example, LC-MS/MS analysis revealed that after administration, (2R,3S,11bS)-Dihydrotetrabenazine L-Valine is converted to (+)-α-dihydrotetrabenazine, which is the most potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). nih.govdrugbank.com
Furthermore, these analytical techniques are crucial for investigating the role of pharmacogenomics in the drug's metabolism. The active metabolite, (+)-α-dihydrotetrabenazine, is further metabolized by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov Clinical studies have utilized LC-MS/MS to compare the plasma concentrations of the drug and its metabolite in individuals with different CYP2D6 genotypes, such as normal metabolizers (NM) and intermediate metabolizers (IM). nih.gov These analyses help determine if genetic variations in metabolic enzymes lead to clinically significant differences in drug exposure. nih.gov
Future Research Directions and Unanswered Questions
Elucidation of Non-VMAT2 Interactions or Novel Biological Roles for Low-Affinity Dihydrotetrabenazine (B1670615) Isomers
Tetrabenazine's clinical effects are mediated by its four principal dihydrotetrabenazine (HTBZ) metabolites, each possessing a distinct pharmacological profile. nih.govnih.gov While isomers with the (3R,11bR)-configuration exhibit high affinity for VMAT2, those with the (3S,11bS)-configuration, such as (2R,3S,11bS)-dihydrotetrabenazine, demonstrate significantly lower potency at this transporter. nih.gov This disparity in VMAT2 affinity raises a critical question: what are the other biological targets of these low-affinity isomers, and what are their functional consequences?
A comprehensive binding profile for the low-affinity isomers is currently lacking. Detailed in vitro binding assays are necessary to quantify the affinity of (2R,3S,11bS)-dihydrotetrabenazine for various dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) receptor subtypes.
Development of (2R,3S,11bS)-Dihydrotetrabenazine L-Val as a Stereochemical Control or Negative Ligand for VMAT2 Studies
In pharmacological research, well-characterized negative controls are indispensable for validating experimental findings. Given its structural similarity to the potent VMAT2-binding isomers but with significantly lower affinity, this compound is an ideal candidate for development as a stereochemical control or negative ligand in VMAT2 studies.
Its use would allow researchers to distinguish between specific VMAT2-mediated effects and non-specific or off-target effects of the dihydrotetrabenazine scaffold. For example, in cell-based assays or animal models, comparing the effects of a high-affinity isomer with those of (2R,3S,11bS)-dihydrotetrabenazine could definitively attribute a biological outcome to VMAT2 inhibition. The synthesis of all eight stereoisomers of dihydrotetrabenazine has been achieved, providing the necessary tools for such comparative studies. nih.gov
The table below summarizes the VMAT2 binding affinities of the different dihydrotetrabenazine stereoisomers, highlighting the low affinity of the (2R,3S,11bS) configuration.
| Dihydrotetrabenazine Isomer | VMAT2 Binding Affinity (Ki, nM) |
|---|---|
| (2R,3R,11bR)-DHTBZ | 3.96 |
| (2S,3R,11bR)-DHTBZ | 13.4 |
| (2R,3S,11bR)-DHTBZ | 71.1 |
| (2S,3S,11bR)-DHTBZ | Not Reported |
| (2S,3S,11bS)-DHTBZ | >10,000 |
| (2R,3S,11bS)-DHTBZ | 4630 |
Exploration of this Chemical Scaffold for Different Receptor Targets or Biological Pathways
The dihydrotetrabenazine scaffold, a benzo[a]quinolizine derivative, is a privileged structure in medicinal chemistry. While its primary association is with VMAT2, the inherent drug-like properties of this scaffold make it a promising starting point for the development of ligands for other receptor targets or biological pathways. The differential binding affinities of its stereoisomers to various receptors underscore the potential for chemical modification to achieve selectivity for new targets.
Future research should focus on creating libraries of derivatives based on the (2R,3S,11bS)-dihydrotetrabenazine backbone. By systematically modifying the substituents on the aromatic ring and the isobutyl group, it may be possible to enhance affinity for specific non-VMAT2 receptors, such as subtypes of dopamine or serotonin receptors, or even to discover entirely new biological targets. This approach has been successful in developing novel VMAT2 inhibitors and could be repurposed for other targets. nih.govnih.gov For example, the structural features that diminish VMAT2 binding in the (2R,3S,11bS) isomer could be advantageous for fostering interactions with a different protein's binding pocket.
Application in Chemical Biology as a Probe for Monoamine Transport Research
Chemical probes are essential tools for dissecting complex biological processes. A well-designed probe should have high affinity and selectivity for its target. However, a low-affinity, structurally related compound can serve as an invaluable negative control to ensure the observed effects are target-specific. In this context, this compound could be developed into a crucial component of a chemical probe toolset for studying monoamine transport.
Radiolabeled versions of high-affinity dihydrotetrabenazine isomers, such as [3H]dihydrotetrabenazine, are already widely used to study VMAT2 distribution and function. nih.govnih.gov The synthesis of a radiolabeled version of (2R,3S,11bS)-dihydrotetrabenazine would allow for direct comparative studies to assess non-specific binding in tissues and to validate the VMAT2-specificity of signals observed with high-affinity probes. Furthermore, derivatizing the (2R,3S,11bS) scaffold with photo-affinity labels or fluorescent tags could create tools to investigate the cellular environment surrounding VMAT2 or to identify novel interacting proteins without the complication of potent VMAT2 inhibition.
Computational Chemistry Advancements for Predicting Stereospecific Interactions
The stereospecificity of dihydrotetrabenazine isomer binding to VMAT2 presents an excellent case study for advancing computational chemistry methodologies. The availability of high-resolution cryo-electron microscopy structures of VMAT2 in complex with inhibitors like tetrabenazine (B1681281) provides a solid foundation for molecular modeling. elifesciences.orgelifesciences.org
Future computational work should focus on developing and refining methods to accurately predict the binding affinities and poses of all eight dihydrotetrabenazine stereoisomers. This would involve:
Enhanced Molecular Dynamics (MD) Simulations: Running extended MD simulations for each isomer in the VMAT2 binding pocket could elucidate the dynamic basis for the observed differences in affinity. These simulations can reveal subtle differences in hydrogen bonding, hydrophobic interactions, and conformational strain that contribute to stereoselectivity.
Advanced Free Energy Calculations: Employing methods like free energy perturbation (FEP) or thermodynamic integration (TI) could provide quantitative predictions of binding free energies for each isomer, which can be directly compared with experimental Ki values.
Machine Learning and QSAR: Developing quantitative structure-activity relationship (QSAR) models based on the stereoisomers could help to identify the key molecular descriptors that govern VMAT2 binding. nih.govchemrxiv.org
Successfully modeling the stereospecific interactions of the dihydrotetrabenazine isomers with VMAT2 would not only deepen our understanding of this specific system but also improve our ability to predict the stereoselectivity of other ligands for their targets, a crucial aspect of modern drug design.
Q & A
Basic Research Questions
Q. What synthetic methodologies ensure high stereochemical purity of (2R,3S,11bS)-Dihydrotetrabenazine L-Val?
- Methodological Answer : The compound can be synthesized via stereoselective reduction of tetrabenazine precursors using reagents like L-Selectride® (lithium tri-sec-butylborohydride) in tetrahydrofuran (THF)/ethanol mixtures. Post-reduction, purification involves acid-base extraction (e.g., HCl washing) and recrystallization from ethanol. Chiral column chromatography or preparative HPLC is critical for isolating the desired isomer. Structural confirmation requires H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (H and C) is indispensable for verifying stereochemistry and functional groups. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns. Chiral HPLC or capillary electrophoresis should be used to assess enantiomeric purity (>99%). Differential scanning calorimetry (DSC) can further validate crystallinity and stability .
Q. How does the L-Val moiety influence the compound’s solubility and formulation stability?
- Methodological Answer : The L-Val component enhances aqueous solubility via hydrogen bonding and amphiphilic interactions. Stability studies should include accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Computational modeling (e.g., density functional theory) can predict interactions between L-Val and active pharmaceutical ingredients (APIs) to optimize co-crystallization or lyophilization protocols .
Advanced Research Questions
Q. What is the mechanistic basis for isomer-specific VMAT2 inhibition by this compound?
- Methodological Answer : The (2R,3S,11bS) isomer exhibits higher VMAT2 binding affinity due to its spatial alignment with the transporter’s hydrophobic pocket. Competitive radioligand assays (e.g., H-dihydrotetrabenazine displacement) and molecular docking simulations can quantify isomer-specific inhibition constants (). In vivo microdialysis in rodent models can correlate plasma isomer concentrations (via LC-MS/MS) with striatal monoamine depletion .
Q. How does L-Val affect the compound’s pharmacokinetics and tissue-specific distribution?
- Methodological Answer : L-Val facilitates uptake via LAT1 transporters at the blood-brain barrier, enhancing CNS bioavailability. Pharmacokinetic studies should compare AUC and of L-Val-conjugated vs. non-conjugated analogs in transgenic LAT1-KO mice. Tissue distribution can be mapped using positron emission tomography (PET) with C-labeled analogs .
Q. Can this compound modulate oxidative stress pathways in metabolic disorders?
- Methodological Answer : Evaluate the compound’s impact on malondialdehyde (MDA) and HOMA-IR levels in high-fat-diet-induced diabetic models. Use multivariable logistic regression to adjust for confounders (age, BMI, lipid profile). Mechanistic studies should include RNA-seq analysis of Nrf2/ARE pathways in hepatocytes treated with the compound .
Q. What experimental strategies differentiate the effects of L-Val vs. D-Val in the compound’s biological activity?
- Methodological Answer : Synthesize enantiomeric pairs (L-Val vs. D-Val) and compare their effects in macrophage polarization assays (e.g., IL-6/TNF-α secretion in RAW264.7 cells). Chiral LC-MS can quantify intracellular isomer accumulation. Molecular dynamics simulations reveal stereospecific binding to targets like VMAT2 or immune receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
